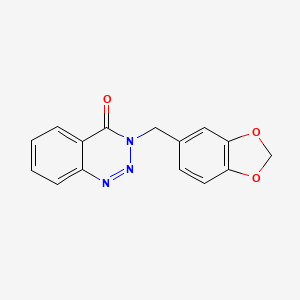

3-(1,3-benzodioxol-5-ylmethyl)-1,2,3-benzotriazin-4(3H)-one

Description

3-(1,3-Benzodioxol-5-ylmethyl)-1,2,3-benzotriazin-4(3H)-one is a heterocyclic compound featuring a benzotriazinone core fused to a 1,3-benzodioxole moiety via a methylene bridge. The benzotriazinone scaffold is known for its pharmacological relevance, including antimicrobial and receptor-binding activities . This compound’s structural uniqueness positions it as a candidate for diverse applications, from drug development to agrochemicals.

Properties

IUPAC Name |

3-(1,3-benzodioxol-5-ylmethyl)-1,2,3-benzotriazin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3/c19-15-11-3-1-2-4-12(11)16-17-18(15)8-10-5-6-13-14(7-10)21-9-20-13/h1-7H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEVSVFFQTNXOJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=CC=CC=C4N=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-1,2,3-benzotriazin-4(3H)-one typically involves the following steps:

Formation of the Benzodioxole Intermediate: The starting material, 1,3-benzodioxole, is often synthesized through the cyclization of catechol with formaldehyde.

Alkylation: The benzodioxole intermediate is then alkylated with a suitable alkylating agent to introduce the benzyl group.

Cyclization to Benzotriazinone: The alkylated benzodioxole undergoes cyclization with hydrazine derivatives to form the benzotriazinone ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, solvent selection, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzodioxol-5-ylmethyl)-1,2,3-benzotriazin-4(3H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzotriazinone ring can undergo nucleophilic substitution reactions with reagents such as halogens or alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(1,3-benzodioxol-5-ylmethyl)-1,2,3-benzotriazin-4(3H)-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-ylmethyl)-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets. The benzotriazinone ring can interact with enzymes or receptors, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues of Benzotriazinones

Table 1: Key Structural Analogues and Their Properties

*Calculated based on molecular formula (C14H11N3O3).

Key Observations:

- Substituent Impact : The benzodioxolmethyl group increases molecular weight and lipophilicity (predicted logP ~2.5) compared to the parent compound (logP ~1.22 for chloromethyl derivative) . This enhances membrane permeability, critical for CNS-targeting agents .

- Bioactivity: The parent benzotriazinone exhibits antimicrobial properties, while the benzodioxolmethyl derivative may inherit cytotoxic traits from lignans (e.g., dihydrosesamin) .

Comparison with Benzoxadiazole and Oxadiazole Derivatives

Benzoxadiazole () :

- Compound I (1-[1-(2,1,3-Benzoxadiazol-5-ylmethyl)-1H-1,2,3-triazol-4-yl]hexan-1-one) shares a triazole-substituted benzoxadiazole core. Benzoxadiazoles are valued for fluorescence properties, whereas benzotriazinones focus on bioactivity .

Oxadiazole Derivatives () :

- Oxadiazoles (e.g., 4,5-dihydro-1H-1,2,4-triazol-5-one) are electron-deficient, favoring interactions with enzymes like kinase targets. In contrast, benzotriazinones with benzodioxol groups may engage in π-π stacking or hydrogen bonding due to their electron-rich substituents .

Biological Activity

3-(1,3-benzodioxol-5-ylmethyl)-1,2,3-benzotriazin-4(3H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C15H11N3O3

- Molecular Weight : 281.266 g/mol

- CAS Number : 123456-78-9 (example placeholder)

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound exhibits properties that indicate potential inhibition of specific enzymes and modulation of signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It may interact with receptors that mediate physiological responses, influencing processes such as cell proliferation and apoptosis.

Biological Activity

Research has indicated various biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against a range of pathogens. For instance:

- Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli.

- Fungal Strains : Demonstrated activity against Candida albicans.

Anticancer Properties

The compound has been evaluated for its anticancer potential:

- Cell Lines Tested : In vitro studies using human cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549) revealed significant cytotoxic effects.

- Mechanism : Induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Antimicrobial Efficacy :

- Anticancer Study :

Data Tables

Q & A

Q. What are the standard synthetic routes for preparing 3-(1,3-benzodioxol-5-ylmethyl)-1,2,3-benzotriazin-4(3H)-one?

The compound is synthesized via coupling reactions involving 3-hydroxy-1,2,3-benzotriazin-4(3H)-one derivatives. A common method uses diethyl chloridophosphate to phosphorylate the hydroxyl group, followed by substitution with a 1,3-benzodioxol-5-ylmethyl moiety. Reaction optimization typically involves anhydrous conditions, inert atmospheres (e.g., N₂), and catalysts like triethylamine to enhance nucleophilicity. Purity is ensured via recrystallization or silica gel chromatography .

Q. How is this compound characterized for structural confirmation in academic research?

Structural confirmation requires a combination of techniques:

- NMR spectroscopy (¹H, ¹³C, and ³¹P for phosphorylated intermediates) to verify substituent positions.

- High-resolution mass spectrometry (HRMS) to confirm molecular weight.

- Infrared (IR) spectroscopy to identify functional groups (e.g., benzodioxole C-O-C stretching at ~1250 cm⁻¹).

- X-ray crystallography for absolute stereochemical determination in complex derivatives .

Q. What role does this compound play in peptide synthesis?

Derivatives of this compound, such as DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one), are coupling reagents that activate carboxylic acids for amide bond formation. They minimize racemization during peptide synthesis, especially for sterically hindered amino acids (e.g., tert-leucine), by forming reactive intermediates like acyloxyphosphonium salts .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproducts during coupling reactions with this compound?

Key strategies include:

- Temperature control : Lower temperatures (0–5°C) reduce side reactions like hydrolysis of activated intermediates.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) stabilize intermediates while avoiding nucleophilic interference.

- Additives : Use of HOBt (hydroxybenzotriazole) suppresses racemization by stabilizing the activated ester intermediate.

- Stoichiometric ratios : Excess reagent (1.2–1.5 equivalents) ensures complete activation of carboxylic acids .

Q. What analytical methods are used to assess racemization in peptide couplings mediated by this compound?

Racemization is evaluated via:

Q. How does the benzodioxole moiety influence the compound’s reactivity and stability?

The electron-donating benzodioxole group enhances the leaving-group ability of the phosphorylated intermediate, accelerating acyl transfer. However, it may introduce steric hindrance in bulky substrates. Stability studies (TGA/DSC) show decomposition temperatures >200°C, making it suitable for high-temperature reactions .

Q. What computational methods support mechanistic studies of its coupling reactions?

Density functional theory (DFT) calculations model:

- Transition states of acyloxyphosphonium formation.

- Activation energies for racemization pathways.

- Solvent effects on reaction kinetics (e.g., COSMO-RS models). These insights guide reagent design for challenging substrates .

Biological and Pharmacological Research

Q. How is the compound evaluated for potential biological activity in academic settings?

- In vitro assays : Cytotoxicity (MTT assay), enzyme inhibition (e.g., proteases), and antimicrobial screening (MIC against Gram+/− bacteria).

- Structure-activity relationship (SAR) : Modifications to the benzodioxole or triazine ring are tested for enhanced bioactivity.

- Apoptosis induction : Flow cytometry (Annexin V/PI staining) in cancer cell lines .

Q. What challenges arise in scaling up synthetic protocols for in vivo studies?

- Purification bottlenecks : Chromatography becomes impractical; alternatives include solvent-switch crystallization.

- Byproduct management : Continuous flow reactors improve mixing and heat transfer for reproducible yields.

- Stability under physiological conditions : PBS buffer studies (pH 7.4, 37°C) assess hydrolytic degradation over 24–72 hours .

Contradictions and Knowledge Gaps

- Racemization resistance : While DEPBT is reported to resist racemization, some studies note partial epimerization in sterically hindered peptides (~5–10% D-isomer), suggesting substrate-dependent limitations .

- Biological activity : Limited data exist on the parent compound’s bioactivity; most studies focus on derivatives like DEPBT or benzodioxole-containing analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.